6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole;2-hydroxy-2-phenylacetic acid
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Overview
Description
6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole;2-hydroxy-2-phenylacetic acid is a complex organic compound that combines a brominated indole derivative with a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole typically involves the bromination of a suitable indole precursor, followed by cyclization and reduction steps. The phenylacetic acid component can be introduced through esterification or amidation reactions. Key reagents may include bromine, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination and cyclization processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the phenylacetic acid moiety.
Reduction: Reduction reactions can target the bromine substituent or the indole ring, potentially leading to debromination or hydrogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products
Oxidation: Products may include oxidized indole derivatives or carboxylic acids.
Reduction: Reduced or debrominated indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s indole core is a common motif in many biologically active molecules. It may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.
Medicine
Due to its potential biological activities, this compound could be explored as a lead compound in medicinal chemistry. Its derivatives might be developed into therapeutic agents for various diseases.
Industry
In the chemical industry, this compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole;2-hydroxy-2-phenylacetic acid exerts its effects would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. The phenylacetic acid moiety may enhance binding affinity or modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
6-bromoindole: A simpler brominated indole derivative.
2-phenylacetic acid: A common phenylacetic acid derivative.
Tryptamines: Indole derivatives with various biological activities.
Uniqueness
The combination of a brominated indole with a phenylacetic acid moiety makes this compound unique. This dual functionality allows for diverse chemical reactivity and potential biological activities, distinguishing it from simpler indole or phenylacetic acid derivatives.
Properties
IUPAC Name |
6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole;2-hydroxy-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2.C8H8O3/c12-9-3-1-2-7-8-6-13-5-4-10(8)14-11(7)9;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,8,10,13-14H,4-6H2;1-5,7,9H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDBEPXSDXUHIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1NC3=C2C=CC=C3Br.C1=CC=C(C=C1)C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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